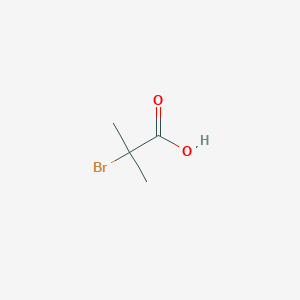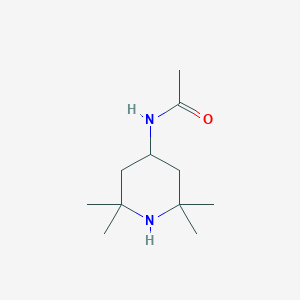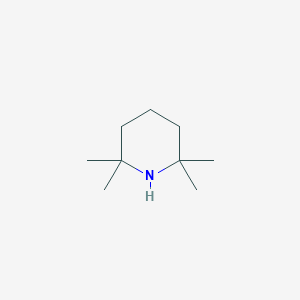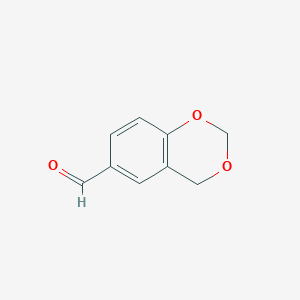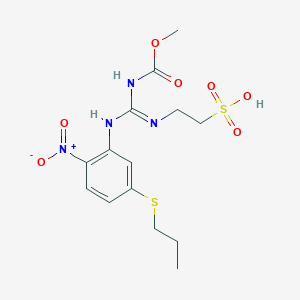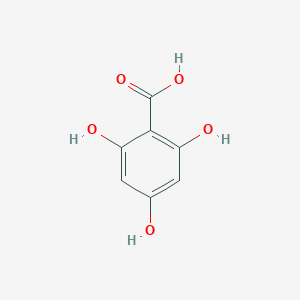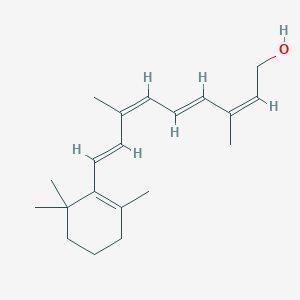
(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-ol
Overview
Description
(13Z)-retinol, also known as (13Z)-vitamin A1, is a naturally occurring form of vitamin A. It is an essential nutrient for humans, playing a crucial role in vision, immune function, and cellular communication. The compound is characterized by its unique structure, which includes a cis double bond at the 13th position of the retinol molecule.
Mechanism of Action
Target of Action
The primary target of 9-cis,13-cis-Retinol, also known as (13Z)-retinol, is the Retinoid X Receptor (RXR) . RXR is a nuclear hormone receptor that heterodimerizes with a number of other nuclear hormone receptors, thereby controlling a variety of physiological processes .
Mode of Action
9-cis,13-cis-Retinol interacts with its target, the RXR, by binding to it and inducing moderate transcriptional RXR activation . This interaction results in changes at the cellular level, influencing various physiological processes controlled by RXR .
Biochemical Pathways
The metabolic synthesis of 9-cis,13-cis-Retinol involves a series of biochemical pathways. It is synthesized endogenously from related 13,14-dihydro retinoids, 9-cis retinoids, and 9-cis-13,14-dihydro retinoids . This metabolic pathway represents a novel, potentially independent pathway for vitamin A activity .
Pharmacokinetics
The pharmacokinetics of 9-cis,13-cis-Retinol involve its absorption, distribution, metabolism, and excretion (ADME). The compound is a prodrug converted by hydrolysis in vivo to 9-cis-retinol, then converted to 9-cis-retinal, thereby restoring the key biochemical component of the retinoid cycle .
Result of Action
The action of 9-cis,13-cis-Retinol at the molecular and cellular levels results in a variety of effects. For instance, it has been found to rescue memory deficits in mice lacking cellular retinol binding protein, reflecting its role in RXR signaling . Additionally, it has been associated with depressive symptoms, potentially due to its impact on neural activity .
Action Environment
The action, efficacy, and stability of 9-cis,13-cis-Retinol can be influenced by various environmental factors. For example, the method of administration can significantly affect its pharmacokinetics . Furthermore, its synthesis and action may be influenced by nutritional factors, as it is a product of vitamin A metabolism .
Biochemical Analysis
Biochemical Properties
9-cis,13-cis-Retinol participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the conversion processes carried out by retinoid-converting enzymes, including retinol dehydrogenase, alcohol dehydrogenase, aldo-keto reductase, and aldehyde dehydrogenase . These enzymes facilitate the conversion of 9-cis,13-cis-Retinol to other forms of retinoids, influencing the nature of its interactions within the body.
Cellular Effects
The effects of 9-cis,13-cis-Retinol on cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, 9-cis,13-cis-Retinol has been identified as an endogenous ligand for the retinoid X receptor (RXR) in mice, indicating its role in transcriptional activation .
Molecular Mechanism
At the molecular level, 9-cis,13-cis-Retinol exerts its effects through various mechanisms. It binds to and transactivates RXR in various assays, indicating its role as an RXR ligand . This binding interaction influences enzyme activation or inhibition and leads to changes in gene expression.
Dosage Effects in Animal Models
The effects of 9-cis,13-cis-Retinol can vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses have not been conclusively identified, research has shown that reduced levels of 9-cis,13-cis-Retinol in mice can lead to compromised RXR signaling .
Metabolic Pathways
9-cis,13-cis-Retinol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . The metabolic pathway starting from 9-cis,13-cis-Retinol may represent a novel pathway for vitamin A activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (13Z)-retinol typically involves the isomerization of all-trans-retinol. This can be achieved through various methods, including photochemical isomerization and catalytic hydrogenation. In photochemical isomerization, all-trans-retinol is exposed to UV light, which induces the formation of the 13Z isomer. Catalytic hydrogenation involves the use of specific catalysts under controlled conditions to selectively hydrogenate the double bonds, resulting in the formation of (13Z)-retinol.
Industrial Production Methods
Industrial production of (13Z)-retinol often involves the extraction and purification of the compound from natural sources, such as fish liver oil or synthetic production through chemical synthesis. The process typically includes steps like extraction, purification, and crystallization to obtain high-purity (13Z)-retinol.
Chemical Reactions Analysis
Types of Reactions
(13Z)-retinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: (13Z)-retinol can be oxidized to (13Z)-retinal using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of (13Z)-retinol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving (13Z)-retinol often occur at the hydroxyl group, where it can be esterified with fatty acids to form retinyl esters.
Major Products
The major products formed from these reactions include (13Z)-retinal, (13Z)-retinoic acid, and various retinyl esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(13Z)-retinol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of isomerization and photochemical reactions.
Biology: (13Z)-retinol is studied for its role in vision, particularly in the formation of rhodopsin, a visual pigment in the retina.
Medicine: It is investigated for its potential therapeutic effects in treating conditions like night blindness and certain skin disorders.
Industry: (13Z)-retinol is used in the formulation of dietary supplements and cosmetic products due to its beneficial effects on skin health.
Comparison with Similar Compounds
Similar Compounds
All-trans-retinol: The most common form of vitamin A, differing from (13Z)-retinol by the configuration of its double bonds.
(9Z)-retinol: Another isomer of retinol with a cis double bond at the 9th position.
Retinal: The aldehyde form of vitamin A, which can exist in various isomeric forms, including (13Z)-retinal.
Uniqueness
(13Z)-retinol is unique due to its specific cis configuration at the 13th position, which influences its biological activity and interaction with receptors. This configuration can affect the compound’s stability, absorption, and overall efficacy in biological systems.
Properties
IUPAC Name |
(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8-,17-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIPGXGPPPQFEQ-BOOMUCAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/CO)\C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


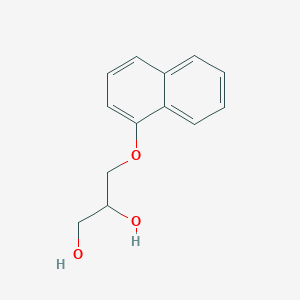
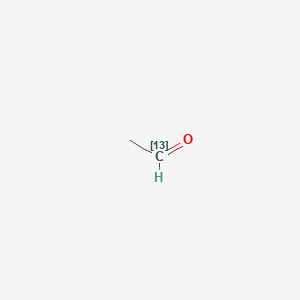
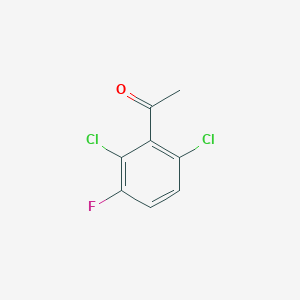
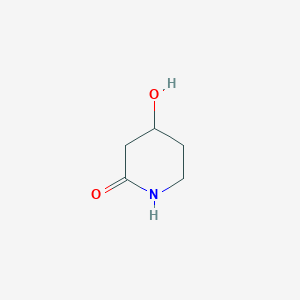
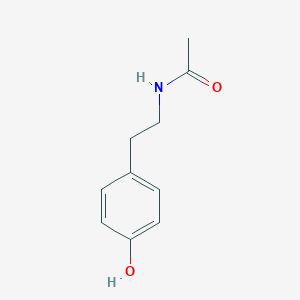
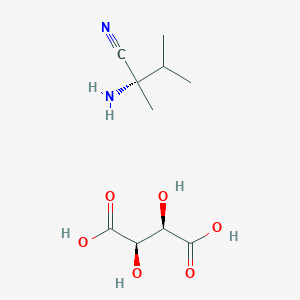
![N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3](/img/structure/B32314.png)
